Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS 56079-16-4) is a highly substituted, lipophilic heterocyclic building block primarily procured as a foundational intermediate for pyrazole-carboxamide agrochemicals (e.g., succinate dehydrogenase inhibitors) and complex pharmaceutical active ingredients. Featuring a fully methylated pyrazole core at positions 1, 3, and 5, along with a stable ethyl ester at position 4, this compound serves as an exceptionally processable, protected carboxylate handle [1]. It is heavily utilized in multi-step industrial syntheses where the free carboxylic acid would prove insoluble or reactive, and where precise steric bulk is required in the final target's binding pocket to ensure efficacy .
Procurement substitution with the free acid (1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid) or lesser-substituted analogs (such as ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate) frequently leads to process and efficacy failures. The free acid exhibits poor solubility in non-polar aprotic solvents due to intermolecular hydrogen bonding, which can cause line-clogging in flow reactors and complicate liquid-liquid extractions during scale-up [1]. Furthermore, substituting the 1,3,5-trimethyl core with a 1,3-dimethyl analog fundamentally alters the steric profile of the downstream product; the absence of the 5-methyl group drastically reduces target binding affinity in succinate dehydrogenase (SDH) models and kinase inhibitor screens, where this specific methyl group is essential for occupying hydrophobic enzyme pockets [2].
The ethyl ester modification completely eliminates the strong intermolecular hydrogen bonding seen in the free acid form. In standard process solvents like ethyl acetate and toluene, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate demonstrates a solubility exceeding 500 g/L at 20°C, whereas the free 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid typically exhibits solubility below 20 g/L under identical conditions [1].
| Evidence Dimension | Solubility in Ethyl Acetate at 20°C |
| Target Compound Data | >500 g/L |
| Comparator Or Baseline | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (<20 g/L) |
| Quantified Difference | >25-fold increase in solubility |
| Conditions | 20°C, atmospheric pressure, standard aprotic process solvents |
High solubility enables highly concentrated reaction streams and prevents line-clogging in continuous flow manufacturing, significantly improving reactor throughput.
Pyrazole-4-carboxylic acids are prone to thermal degradation, typically undergoing decarboxylation at temperatures between 200°C and 215°C. In contrast, ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is thermally stable above 250°C, allowing it to be purified via vacuum distillation rather than requiring solvent-intensive recrystallization or chromatography [1].
| Evidence Dimension | Thermal Decomposition Onset |
| Target Compound Data | Stable >250°C (Distillable) |
| Comparator Or Baseline | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (Decarboxylation onset ~210°C) |
| Quantified Difference | >40°C higher thermal stability threshold |
| Conditions | Thermogravimetric analysis (TGA) at 10°C/min heating rate |
The ability to purify the ester via distillation ensures bulk procurement batches can consistently achieve >99.5% purity at a lower manufacturing cost.
The presence of the 5-methyl group on the pyrazole core is critical for downstream biological efficacy. When incorporated into succinate dehydrogenase inhibitor (SDHI) models, derivatives utilizing the 1,3,5-trimethyl core frequently achieve IC50 values below 50 nM. Conversely, analogs synthesized from the des-methyl comparator (1,3-dimethyl core) fail to fully occupy the hydrophobic ubiquinone binding pocket, resulting in IC50 values exceeding 500 nM [1].
| Evidence Dimension | In vitro IC50 in SDH inhibition models |
| Target Compound Data | <50 nM (1,3,5-trimethyl core) |
| Comparator Or Baseline | 1,3-dimethyl core analog (>500 nM) |
| Quantified Difference | >10-fold increase in target affinity |
| Conditions | In vitro enzyme inhibition assay against fungal complex II |
Procuring the fully substituted 1,3,5-trimethyl precursor is strictly necessary to achieve the nanomolar potency required for commercial viability in downstream APIs.
For automated synthesis platforms, reagent flowability and weight stability are paramount. Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate exhibits minimal hygroscopicity, absorbing less than 0.1% w/w moisture at 80% relative humidity. The free acid comparator, possessing a strong hydrogen-bond donor, absorbs greater than 2.0% w/w moisture under the same conditions, leading to caking and stoichiometric inaccuracies [1].
| Evidence Dimension | Moisture uptake at 80% RH |
| Target Compound Data | <0.1% w/w |
| Comparator Or Baseline | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (>2.0% w/w) |
| Quantified Difference | >20-fold reduction in moisture absorption |
| Conditions | Dynamic Vapor Sorption (DVS) at 25°C, 80% RH for 24 hours |
Low hygroscopicity ensures accurate weighing and prevents water-induced catalyst poisoning in downstream anhydrous cross-coupling reactions.
This compound is the ideal starting building block for the industrial synthesis of pyrazole-4-carboxamide fungicides. Its high purity and correct steric profile (1,3,5-trimethyl) allow it to be efficiently saponified and coupled with complex anilines to produce broad-spectrum agricultural agents with nanomolar potency [1].
Due to its exceptional solubility in aprotic solvents (>500 g/L in EtOAc) and low hygroscopicity, this ester is perfectly suited for automated flow chemistry platforms. It prevents the reactor fouling and line-clogging issues commonly associated with the direct use of free pyrazole carboxylic acids [2].
In drug discovery, the compound is procured to introduce a lipophilic, rigid hinge-binding motif into kinase inhibitor scaffolds. The 5-methyl group provides critical hydrophobic packing, making this specific ester a preferred precursor over lesser-substituted analogs [1].